Epinephrine sulfoconjugate Epinephrine sulfoconjugate Epinephrine sulfate, also known as adrenaline sulfate, belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. Epinephrine sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Epinephrine sulfate has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, epinephrine sulfate is primarily located in the cytoplasm.
Epinephrine sulfate is a catecholamine.
Brand Name: Vulcanchem
CAS No.: 77469-50-2
VCID: VC0118983
InChI: InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1
SMILES: CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O
Molecular Formula: C9H13NO6S
Molecular Weight: 263.27 g/mol

Epinephrine sulfoconjugate

CAS No.: 77469-50-2

Cat. No.: VC0118983

Molecular Formula: C9H13NO6S

Molecular Weight: 263.27 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Epinephrine sulfoconjugate - 77469-50-2

CAS No. 77469-50-2
Molecular Formula C9H13NO6S
Molecular Weight 263.27 g/mol
IUPAC Name [2-hydroxy-4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate
Standard InChI InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m1/s1
Standard InChI Key AELFRHHZGTVYGJ-QMMMGPOBSA-N
Isomeric SMILES CNC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)O)O
SMILES CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O
Canonical SMILES CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O
Appearance Solid powder

Chemical Identity and Structure

Epinephrine sulfoconjugate, also known as epinephrine sulfate or epinephrine-3-O-sulfate, is a conjugated metabolite of epinephrine (adrenaline) formed through sulfoconjugation . The compound belongs to the chemical class of phenylsulfates, which are characterized by a sulfuric acid group conjugated to a phenyl moiety .

Chemical Properties

The chemical structure and properties of epinephrine sulfoconjugate are summarized in Table 1:

PropertyDescription
Chemical FormulaC₉H₁₃NO₆S
Molecular Weight263.27 g/mol
CAS Registry Number77469-50-2
IUPAC Name[2-hydroxy-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate
SMILES NotationCNCC@HC1=CC(O)=C(OS(=O)(=O)O)C=C1
InChI KeyAELFRHHZGTVYGJ-QMMMGPOBSA-N

Table 1: Chemical properties of epinephrine sulfoconjugate

The structure contains a phenol group with a sulfate conjugation at the 3-position, retaining the characteristic catecholamine backbone with its methylamino ethanol side chain. The compound has one chiral center, maintaining the same stereochemistry as the parent compound epinephrine .

Biochemical Formation and Metabolism

Metabolic Pathway

Epinephrine is primarily metabolized through two major pathways: O-methylation by catechol-O-methyltransferase (COMT) and oxidative deamination by monoamine oxidase (MAO). A significant portion of these metabolites undergoes subsequent phase II conjugation reactions, including sulfoconjugation .

Sulfoconjugation involves the transfer of a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the hydroxyl group of epinephrine, catalyzed by sulfotransferase enzymes. This reaction predominantly occurs at the 3-position hydroxyl group of the catechol structure .

Excretion Patterns

The metabolic fate of epinephrine involves extensive conjugation. Approximately 40% of a parenteral dose of epinephrine is excreted in urine as metanephrine, while other metabolites include vanillylmandelic acid (VMA), 3-methoxy-4-hydroxyphenoglycol, and 3,4-dihydroxymandelic acid. These metabolites are excreted mainly as sulfate conjugates and, to a lesser extent, as glucuronide conjugates .

Physiological Significance

Role in Catecholamine Regulation

Sulfoconjugation appears to serve as an important pathway for controlling the concentration of active free catecholamines in circulation. This mechanism provides a means to regulate the biological activity of these powerful neurotransmitters and hormones .

Research has demonstrated that sulfoconjugated catecholamines, including epinephrine sulfoconjugate, exhibit significantly reduced pharmacological activity compared to their unconjugated counterparts. This metabolic transformation effectively inactivates the compound, preventing it from interacting with adrenergic receptors .

Response During Exercise

Studies investigating the relationship between circulating sulfoconjugated catecholamines and physiological stress have shown that plasma levels of sulfoconjugated norepinephrine (NE-SO4) increase during sustained exercise. This response appears to be related to oxygen consumption and exercise intensity, suggesting a possible role in the physiological adaptation to physical stress .

In one study examining trained men who bicycled at approximately 78% of their maximal oxygen consumption, plasma free norepinephrine and epinephrine increased sixfold during exercise. These changes were accompanied by increases in sulfoconjugated catecholamines, with NE-SO4 achieving statistical significance (rest: 712 ± 602 pg/ml; exercise: 1,329 ± 1,163 pg/ml) .

Pharmacological Properties

Receptor Interactions

The pharmacological effects of epinephrine sulfoconjugate differ dramatically from those of the parent compound. While epinephrine is a potent agonist at both α and β adrenergic receptors, sulfoconjugation results in the loss of receptor binding affinity .

Research has demonstrated that sulfoconjugated catecholamines lose their competitive potency for [³H]yohimbine binding (a measure of α₂-adrenoceptor affinity) and no longer influence platelet aggregation. This contrasts with O-methylated catecholamines, which retain some binding affinity but show antagonistic properties rather than agonistic effects .

Table 2 summarizes the comparative receptor activity of various catecholamine derivatives:

Compoundα₂-Receptor BindingPlatelet Aggregation Effect
EpinephrineHigh affinityStimulates aggregation
O-Methylated catecholaminesAttenuated affinityInhibits aggregation
Sulfoconjugated catecholaminesNo significant bindingNo effect on aggregation

Table 2: Comparative receptor activity of catecholamine derivatives

Biological Significance of Inactivation

The complete inactivation of epinephrine through sulfoconjugation serves an important biological purpose. By rapidly converting active epinephrine to inactive sulfoconjugates, the body can tightly regulate the duration and intensity of adrenergic stimulation .

This inactivation pathway is particularly relevant in clinical contexts where epinephrine is administered therapeutically, as it contributes to the short half-life of the drug (approximately 2-3 minutes) and necessitates continuous infusion for sustained effects .

Analytical Considerations

Detection and Quantification

The detection and quantification of epinephrine sulfoconjugate in biological samples typically involve high-performance liquid chromatography (HPLC) coupled with various detection methods. These analytical approaches are essential for both research purposes and pharmaceutical quality control .

Pharmaceutical Quality Control

In pharmaceutical preparations containing epinephrine, epinephrine sulfoconjugate (often referred to as epinephrine sulfonic acid or ESA in this context) is monitored as a potential degradation product or impurity .

Statistical analyses of stability data for epinephrine formulations have been performed to establish appropriate shelf life periods. These analyses examine the formation of degradation products, including epinephrine sulfonic acid, under various storage conditions .

Stability Studies in Pharmaceutical Preparations

Long-Term Stability Data

Stability studies for epinephrine injection formulations have monitored the formation of impurities, including epinephrine sulfonic acid (ESA), under long-term storage conditions. Statistical modeling of this data helps establish appropriate shelf life for these products .

In one study, the formation of ESA in epinephrine injections was monitored over 12 months at 25°C/40% RH (relative humidity). The data showed a linear increase in ESA concentration over time, with the relationship modeled using linear regression analysis .

Table 3 presents representative stability data for ESA formation:

Time (months)ESA (% LC) Batch 66-454-SBESA (% LC) Batch 66-453-SBESA (% LC) Batch 66-512-SB
00.30.30.0
31.61.61.3
62.52.62.5
93.43.63.4
124.34.33.9

Table 3: Formation of epinephrine sulfonic acid (ESA) during long-term stability studies

Statistical analysis of this data yielded a linear model with the following parameter estimates:

ParameterEstimateStandard Error
Intercept0.27640.1212
Time (slope)0.31530.0116
Batch effect (66-453-SB)0.26670.1272
Batch effect (66-454-SB)0.21670.1272

Table 4: Statistical model parameters for ESA formation over time

These stability studies inform regulatory decisions regarding acceptable limits for epinephrine sulfonic acid in pharmaceutical products and help establish appropriate shelf-life determinations .

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